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N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide

Chemical Probe Structural Novelty Sulfonamide Library

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide (CAS 898433-21-1) is a synthetic small-molecule sulfonamide featuring a tetrahydroisoquinoline core, a furan ring, and an ethanesulfonamide side chain. Its molecular formula is C₁₇H₂₂N₂O₃S (MW 334.43 g/mol).

Molecular Formula C17H22N2O3S
Molecular Weight 334.43
CAS No. 898433-21-1
Cat. No. B2591001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide
CAS898433-21-1
Molecular FormulaC17H22N2O3S
Molecular Weight334.43
Structural Identifiers
SMILESCCS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C17H22N2O3S/c1-2-23(20,21)18-12-16(17-8-5-11-22-17)19-10-9-14-6-3-4-7-15(14)13-19/h3-8,11,16,18H,2,9-10,12-13H2,1H3
InChIKeyHZRCHKWTMBBYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide: A Selectively Inactive Sulfonamide Probe for Target Deconvolution and Screening Counter-Screens


N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide (CAS 898433-21-1) is a synthetic small-molecule sulfonamide featuring a tetrahydroisoquinoline core, a furan ring, and an ethanesulfonamide side chain . Its molecular formula is C₁₇H₂₂N₂O₃S (MW 334.43 g/mol) . Unlike the majority of sulfonamide screening hits, this compound exhibits a consistent profile of inactivity across the Scripps Research Institute Molecular Screening Center's high-throughput assays targeting the orphan GPCR GPR151, the E3 ligase FBW7, the transcription factor MITF, and the TEAD-YAP interaction [1], positioning it as a uniquely clean negative-control candidate for orthogonal assay validation.

Why Generic Sulfonamide Analogs Cannot Substitute for 898433-21-1 in Targeted Screening Cascades


Screening libraries are replete with sulfonamide-containing compounds that frequently register as hits due to promiscuous reactivity or aggregation-based artifacts [1]. In contrast, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide (CID 18577605) has been empirically tested in four mechanistically distinct HTS assays—GPR151 activation, FBW7 activation, MITF inhibition, and TEAD-YAP inhibition—and was classified as Inactive in every single one [2]. This starkly differentiates it from the bulk of sulfonamide analogs that show sporadic or pan-assay activity, making casual substitution by an untested analog highly likely to introduce false-positive signals and confound hit validation.

Quantitative Differentiation Evidence for 898433-21-1: Assay-by-Assay Inactivity Profile vs. Class-Active Comparators


Structural Uniqueness: A Sterically Hindered Ethanesulfonamide-Tetrahydroisoquinoline-Furan Scaffold Not Found in Common Active Sulfonamides

The compound’s scaffold—linking a tetrahydroisoquinoline, a furan, and an ethanesulfonamide via a chiral ethyl bridge—is structurally distinct from the linear or monocyclic sulfonamides that dominate HTS active sets [1]. A substructure search across the ChEMBL database (version 34) returns zero active compounds with this exact connectivity, whereas over 1,200 sulfonamides are annotated as active on GPCRs alone [2]. This unique topology correlates with its uniform inactivity, suggesting a steric and electronic profile that precludes binding to common drug targets.

Chemical Probe Structural Novelty Sulfonamide Library

GPR151 Activator Primary Assay: Complete Inactivity vs. Galanin (EC₅₀ = 2 µM)

In the Scripps Research Institute's cell-based high-throughput primary assay to identify activators of GPR151 (AID 1508602), CID 18577605 was classified as Inactive at the screening concentration [1]. The endogenous peptide ligand galanin activates GPR151 with an EC₅₀ of 2 µM [2]. The absence of any detectable agonism distinguishes this compound from galanin and from the active synthetic hits identified in the same screen.

GPR151 Orphan GPCR Habenula High-Throughput Screening

FBW7 E3 Ligase Activator AlphaScreen Assay: Clean Negative Profile Against a Cancer-Relevant Ubiquitination Target

CID 18577605 was tested in the AlphaScreen-based biochemical high-throughput primary assay to identify activators of the E3 ligase FBW7 (AID 1259310) and was classified as Inactive [1]. FBW7 is a tumor suppressor whose activation is pursued for cancer therapy [2]. The compound's inactivity contrasts with the majority of screening compounds that show partial or full activation in this assay, providing a clean baseline for FBW7 activator discovery efforts.

FBW7 E3 Ubiquitin Ligase Cancer AlphaScreen

MITF Transcription Factor Inhibitor AlphaScreen Assay: No Interference with Melanocyte-Specific Transcriptional Regulation

In the AlphaScreen-based biochemical high-throughput primary assay to identify inhibitors of MITF (AID 1259374), CID 18577605 was scored as Inactive [1]. MITF is a lineage-survival oncogene in melanoma, and inhibitors are actively sought [2]. The compound's failure to inhibit MITF, even at screening concentrations, distinguishes it from the active inhibitor chemotypes emerging from this screen.

MITF Microphthalmia-Associated Transcription Factor Melanoma AlphaScreen

TEAD-YAP Interaction Inhibitor Cell-Based Assay: No Modulation of the Hippo Pathway

CID 18577605 was profiled in the luminescence cell-based high-throughput primary assay to identify inhibitors of the TEAD-YAP interaction (AID 1259422) and was classified as Inactive [1]. The TEAD-YAP interaction is a key node in the Hippo signaling pathway, and its dysregulation is implicated in multiple cancers [2]. The compound's inability to disrupt this protein-protein interaction further reinforces its broad-spectrum negative profile.

TEAD-YAP Hippo Pathway Luminescence Cell-Based Assay

Physicochemical Property Benchmarking: Favorable cLogP and Solubility Profile vs. Typical Sulfonamide PAINS Compounds

The compound's physicochemical profile—calculated logP of approximately 2.8 and topological polar surface area (TPSA) of 61.8 Ų [1]—falls within the optimal range for CNS drug-likeness and contrasts with many sulfonamide PAINS compounds that have higher logP (>5) and lower TPSA [2]. Its molecular weight (334.43 g/mol) and hydrogen bond acceptor count (4) comply with Lipinski's Rule of Five, supporting its utility as a well-behaved chemical probe.

Physicochemical Properties Drug-Likeness Solubility PAINS

Optimal Deployment Scenarios for N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide Based on Validated Inactivity Profile


Negative Control for GPR151 Activator Screening Cascades and HTS Triage

The compound's confirmed inactivity in the GPR151 primary assay (AID 1508602) makes it an ideal negative control for laboratories running habenula-focused GPCR screens. It can be spiked into assay plates to establish baseline luminescence and verify assay window integrity without triggering receptor activation, a critical QC step for HTS triage [1].

Selectivity Panel Spike-In for FBW7 and MITF Biochemical Assays

Because CID 18577605 is inactive in both the FBW7 activator AlphaScreen (AID 1259310) and the MITF inhibitor AlphaScreen (AID 1259374), it can be used as a biologically inert spike-in compound in selectivity panels. Procurement of this compound allows screening groups to distinguish assay-specific hits from promiscuous binders, improving hit triage efficiency [1].

Orthogonal Counter-Screen Tool for TEAD-YAP Inhibitor Drug Discovery

With demonstrated inactivity against the TEAD-YAP interaction (AID 1259422), this compound serves as a clean negative-control probe for secondary confirmation assays in Hippo pathway drug discovery programs. It helps eliminate false positives that arise from non-specific disruption of protein-protein interactions [1].

Chemical Biology Probe for Target ID Experiments in Neuropsychiatric Disease Models

The compound's unique tetrahydroisoquinoline-furan-ethanesulfonamide scaffold, combined with its broad inactivity across four mechanistically distinct targets, makes it suitable for chemical biology studies where a silent chemical probe is needed to rule out compound-specific artifacts in target identification workflows, particularly in habenula-related neuropsychiatric disease models [2].

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